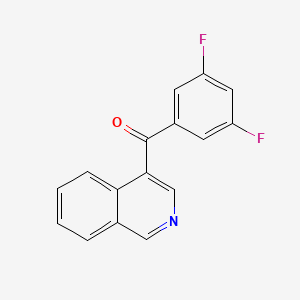

4-(3,5-Difluorobenzoyl)isoquinoline

Description

Contextualizing the Isoquinoline (B145761) Core in Heterocyclic Chemistry Research

The isoquinoline framework, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. nanobioletters.commdpi.com This structural motif is not merely an academic curiosity; it is a privileged scaffold found in a vast array of naturally occurring alkaloids and synthetic compounds with profound biological activities. nih.govnih.gov

Prominent examples of isoquinoline-containing natural products include the analgesic morphine, the vasodilator papaverine, and the antimicrobial agent berberine. nih.govscielo.br The rigid, planar structure of the isoquinoline core provides an ideal template for the spatial orientation of various functional groups, enabling precise interactions with biological targets such as enzymes and receptors. This inherent bioactivity has rendered the isoquinoline nucleus a focal point for medicinal chemists in the design and synthesis of novel therapeutic agents for a wide range of diseases, including cancer, microbial infections, and neurological disorders.

The versatility of the isoquinoline ring system also extends to its synthetic tractability. A multitude of named reactions, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been developed and refined to construct the isoquinoline core, allowing for the introduction of diverse substituents and the creation of extensive libraries of derivatives for biological evaluation.

Significance of Fluorinated Benzoyl Moieties in Advanced Organic Syntheses

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in modern drug discovery and materials science. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically influence the physicochemical and biological properties of a parent compound.

Attaching a fluorinated benzoyl group, such as the 3,5-difluorobenzoyl moiety present in the title compound, can impart several advantageous characteristics. These include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug candidate.

Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and distribution to target tissues.

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

Conformational Control: Strategic placement of fluorine atoms can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

In the context of organic synthesis, fluorinated benzoyl groups serve as versatile building blocks. The fluorine atoms can act as directing groups in aromatic substitution reactions, and the benzoyl ketone can participate in a wide range of transformations to build more complex molecular architectures.

Academic Relevance of the 4-(3,5-Difluorobenzoyl)isoquinoline Scaffold

Given the established importance of both the isoquinoline core and fluorinated benzoyl moieties, the academic relevance of this compound can be inferred. This compound represents a logical conjunction of two pharmacologically significant fragments. Researchers would likely be interested in this scaffold as a potential inhibitor of various enzymes, such as kinases or polymerases, where the benzoyl group could act as a hydrogen bond acceptor and the difluorophenyl ring could engage in specific hydrophobic or electrostatic interactions within a protein's active site.

The position of the benzoyl group at the C4 position of the isoquinoline ring is also noteworthy. This substitution pattern is less common than at the C1 or C3 positions, suggesting that the synthesis of this compound might require specialized methodologies. Research in this area could focus on developing novel synthetic routes to access 4-substituted isoquinolines.

Scope and Objectives of Research on this compound

While specific research objectives for this compound are not documented, a hypothetical research program centered on this compound would likely encompass the following:

Development of Efficient Synthetic Protocols: A primary objective would be to establish a robust and scalable synthesis of the title compound. This could involve exploring various coupling strategies to form the C-C bond between the isoquinoline and benzoyl moieties.

Physicochemical Characterization: Detailed analysis of the compound's properties, including its solubility, stability, and electronic characteristics, would be essential for any further development.

Biological Screening: The compound would almost certainly be subjected to a broad range of biological assays to identify any potential therapeutic activities. This could include screening against panels of kinases, proteases, and other enzymes implicated in disease, as well as cell-based assays to assess its effects on cancer cell proliferation, inflammation, or microbial growth.

Structure-Activity Relationship (SAR) Studies: If initial screening reveals any promising activity, subsequent research would focus on synthesizing a library of analogues with variations in the substitution pattern on both the isoquinoline and the benzoyl rings. This would help to elucidate the key structural features required for biological activity and to optimize the potency and selectivity of the lead compound.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2NO/c17-12-5-11(6-13(18)7-12)16(20)15-9-19-8-10-3-1-2-4-14(10)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJIFJWBPYYESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252621 | |

| Record name | (3,5-Difluorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-81-8 | |

| Record name | (3,5-Difluorophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3,5 Difluorobenzoyl Isoquinoline

Retrosynthetic Analysis of the 4-(3,5-Difluorobenzoyl)isoquinoline Skeleton

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inyoutube.comamazonaws.com For this compound, the key disconnection is the C-C bond between the isoquinoline (B145761) C-4 position and the carbonyl carbon of the 3,5-difluorobenzoyl group. This leads to two primary retrosynthetic approaches:

Approach A: Acylation of an Isoquinoline Precursor. This strategy involves disconnecting the C4-acyl bond, leading to an isoquinoline nucleophile (or a synthetic equivalent) and a 3,5-difluorobenzoyl electrophile. The isoquinoline component could be a C-4 organometallic species or the parent isoquinoline itself, which would react with an activated form of 3,5-difluorobenzoic acid, such as its acid chloride.

Approach B: Cyclization to Form the Isoquinoline Ring. This approach involves disconnections within the isoquinoline ring system itself, with the 3,5-difluorobenzoyl group already attached to one of the acyclic precursors. This is a less common but viable strategy, particularly when specific substitution patterns on the isoquinoline ring are desired.

Precursor Synthesis Strategies Involving 3,5-Difluorobenzoyl Intermediates

The successful synthesis of the target molecule is highly dependent on the efficient preparation of its key precursors.

Preparation of 3,5-Difluorobenzoyl Halides for Isoquinoline Functionalization

3,5-Difluorobenzoyl chloride is the most common electrophilic precursor for introducing the 3,5-difluorobenzoyl group. It is typically synthesized from 3,5-difluorobenzoic acid. A standard method involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com The product can be purified by distillation.

Table 1: Properties of 3,5-Difluorobenzoyl Chloride sigmaaldrich.comnih.gov

| Property | Value |

| CAS Number | 129714-97-2 |

| Molecular Formula | C₇H₃ClF₂O |

| Molecular Weight | 176.55 g/mol |

| Boiling Point | 185-187 °C |

| Refractive Index (n20/D) | 1.5031 |

Synthetic Routes to Isoquinoline Precursors for Acylation Reactions

The choice of the isoquinoline precursor is critical and depends on the chosen C-4 functionalization strategy.

Unsubstituted Isoquinoline: For direct acylation methods, commercially available isoquinoline is the starting material. Its reactivity is a key consideration in these syntheses. thieme-connect.de

C-4 Functionalized Isoquinolines: For cross-coupling reactions, a pre-functionalized isoquinoline is required. A common precursor is 4-bromoisoquinoline (B23445), which can be prepared from isoquinoline through various bromination methods. This bromo-substituted isoquinoline can then participate in a range of transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net Another approach involves the synthesis of isoquinoline-4-boronic acid or its esters, which are suitable partners for Suzuki-Miyaura cross-coupling.

Direct C-4 Functionalization of Isoquinoline via Electrophilic Acylation

Direct acylation of the isoquinoline ring at the C-4 position presents a challenge due to the electronic nature of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic attack, and substitution typically occurs on the benzene (B151609) ring at the C-5 and C-8 positions. youtube.com However, under specific conditions, C-4 functionalization can be achieved.

One approach is the Minisci reaction, which involves the generation of acyl radicals that can then attack the protonated isoquinoline ring. While typically used for alkylation, modifications can allow for acylation. A transition-metal-free Minisci-type acylation of isoquinolines with aldehydes has been developed using potassium persulfate (K₂S₂O₈) as an oxidant. sigmaaldrich.comacs.org This method offers a direct route to 4-acylisoquinolines.

Cross-Coupling Methodologies for C-C Bond Formation at the Isoquinoline C-4 Position

Transition-metal-catalyzed cross-coupling reactions are a powerful and versatile tool for forming C-C bonds and are well-suited for the synthesis of 4-acylisoquinolines.

Transition-Metal-Catalyzed Approaches to 4-Acylisoquinolines

A prominent strategy involves the palladium-catalyzed Heck reaction. For instance, 4-bromoisoquinoline can be coupled with a suitable vinyl ether, which serves as a masked acyl group. nih.govresearchgate.net Subsequent hydrolysis would then yield the desired ketone.

Another powerful method is the Suzuki-Miyaura coupling. This would involve the reaction of an isoquinoline-4-boronic acid derivative with 3,5-difluorobenzoyl chloride, catalyzed by a palladium complex. Alternatively, a Stille coupling could be employed, using a C-4 stannylated isoquinoline and the acid chloride.

More direct approaches to C-4 acylation are also being developed. For example, methods for the C-4 alkylation of isoquinolines have been reported that could potentially be adapted for acylation. nih.govacs.orgresearchgate.net These often involve the temporary dearomatization of the isoquinoline ring to enhance the nucleophilicity at the C-4 position. nih.govacs.org

Table 2: Comparison of Synthetic Methodologies

| Methodology | Isoquinoline Precursor | Acylating Agent/Source | Key Reagents/Catalysts | Advantages | Disadvantages |

| Direct Electrophilic Acylation (Minisci-type) | Isoquinoline | 3,5-Difluorobenzaldehyde | K₂S₂O₈, Acid | Atom economical, direct | Potential for regioselectivity issues |

| Heck Reaction | 4-Bromoisoquinoline | Vinyl ether | Palladium catalyst, Base | Well-established, good functional group tolerance | Multi-step, requires pre-functionalization |

| Suzuki-Miyaura Coupling | Isoquinoline-4-boronic acid | 3,5-Difluorobenzoyl chloride | Palladium catalyst, Base | High yields, mild conditions | Requires synthesis of the boronic acid precursor |

| Stille Coupling | 4-Stannylisoquinoline | 3,5-Difluorobenzoyl chloride | Palladium catalyst | Tolerates a wide range of functional groups | Toxicity of organotin reagents |

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of the crucial carbon-carbon bond between the isoquinoline scaffold and the benzoyl group. These methods offer high efficiency and functional group tolerance.

One prominent approach involves the Suzuki-Miyaura coupling , a cornerstone of modern organic synthesis. This reaction would typically involve the coupling of an isoquinoline derivative bearing a leaving group (e.g., a halide or triflate) at the C4 position with a suitable boron-containing reagent of the 3,5-difluorobenzoyl group, or vice versa. A plausible route would be the coupling of isoquinoline-4-boronic acid with 3,5-difluorobenzoyl chloride . The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a suitable phosphine (B1218219) ligand and a base.

Another significant palladium-catalyzed method is the Heck reaction , which could be envisioned for the synthesis of a precursor to the target molecule. For instance, a 4-haloisoquinoline could react with a vinyl ether, followed by oxidation to yield the desired ketone.

More advanced palladium-catalyzed techniques involve direct C-H activation. These methods obviate the need for pre-functionalized starting materials, offering a more atom-economical route. For instance, a palladium catalyst could mediate the direct acylation of the isoquinoline C-H bond at the 4-position with 3,5-difluorobenzoyl chloride. The regioselectivity of such a reaction would be a critical aspect to control.

A general representation of a palladium-catalyzed cross-coupling reaction for the synthesis of 4-aroylisoquinolines is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 4-Haloisoquinoline | (3,5-Difluorobenzoyl)boronic acid | Pd(OAc)₂ / Pd₂(dba)₃ | Phosphine (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | This compound |

| Isoquinoline-4-boronic acid | 3,5-Difluorobenzoyl chloride | PdCl₂(PPh₃)₂ | - | Na₂CO₃, K₃PO₄ | DME, THF | This compound |

This table represents generalized conditions for Suzuki-Miyaura coupling reactions and would require specific optimization for the synthesis of this compound.

Total Synthesis and Semisynthesis Approaches to this compound

The total synthesis of this compound would involve the construction of the isoquinoline ring system from acyclic precursors, followed by or concurrent with the introduction of the C4-substituent. Classical isoquinoline syntheses like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provide foundational strategies for building the core structure.

For instance, a Bischler-Napieralski reaction could start from a suitably substituted β-phenylethylamine, which upon acylation and subsequent cyclization would yield a 3,4-dihydroisoquinoline. Dehydrogenation would then lead to the aromatic isoquinoline ring. The 3,5-difluorobenzoyl group could be introduced at a later stage via methods described in the previous section.

A more convergent approach might involve the use of a precursor already containing the difluorobenzoyl moiety. For example, a substituted phenylacetonitrile (B145931) derivative could be a key intermediate in a multi-step synthesis.

Semisynthesis , starting from naturally occurring or readily available isoquinoline alkaloids, offers an alternative and often more efficient route. Many benzylisoquinoline alkaloids, for example, possess the core isoquinoline structure. nih.gov Chemical modification of such a starting material, which might involve selective demethylation, oxidation, and subsequent functionalization at the C4 position, could lead to the target molecule. The biosynthesis of benzylisoquinoline alkaloids in organisms like Saccharomyces cerevisiae has also been explored, potentially providing a sustainable source of starting materials for semisynthetic endeavors. nih.gov

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity is a paramount consideration in the synthesis of this compound, particularly during the introduction of the benzoyl group onto the isoquinoline ring.

In the case of Friedel-Crafts acylation , a classic method for forming aryl ketones, direct acylation of isoquinoline with 3,5-difluorobenzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) would likely lead to a mixture of isomers. The C5 and C8 positions are often favored in electrophilic substitution reactions of isoquinoline. Therefore, achieving selective acylation at the C4 position would necessitate a more directed approach. This could involve the use of a directing group on the isoquinoline ring or employing alternative synthetic strategies that build the C4-substituent in a controlled manner.

For palladium-catalyzed C-H activation/acylation , the regioselectivity is often governed by the directing group and the specific ligand used. Research into the direct C-H functionalization of heterocycles is an active area, and specific conditions would need to be developed to favor C4 acylation.

Stereoselectivity becomes a factor if any of the synthetic intermediates possess chiral centers. For instance, in the synthesis of precursors via asymmetric reduction of a ketone or an imine, the stereochemical outcome would be critical. While the final product, this compound, is achiral, the stereochemistry of intermediates can influence the efficiency and success of subsequent steps. Asymmetric synthesis of isoquinoline alkaloids often employs chiral catalysts or auxiliaries to control the stereochemistry during the formation of the heterocyclic ring. nih.gov

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The transition from a laboratory-scale synthesis to a scalable industrial process requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and environmental sustainability.

Key parameters for optimization include:

Catalyst Loading: In palladium-catalyzed reactions, minimizing the amount of the expensive palladium catalyst is crucial for economic viability. High-turnover catalysts and efficient ligand systems are sought.

Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and product isolation. Green solvents with lower environmental impact are increasingly preferred.

Reaction Temperature and Time: Optimizing these parameters can lead to improved yields and reduced energy consumption. Microwave-assisted synthesis can sometimes accelerate reactions and improve yields. organic-chemistry.org

Base and Other Additives: The nature and stoichiometry of the base in cross-coupling reactions can be critical. Additives may be used to enhance catalyst stability or reaction efficiency.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization over chromatographic methods, is essential for large-scale production.

A systematic approach, often employing Design of Experiments (DoE), can be used to efficiently explore the multidimensional parameter space and identify the optimal reaction conditions.

The following table provides a hypothetical example of a study to optimize the yield of a Suzuki-Miyaura coupling for a scalable synthesis:

| Entry | Catalyst Loading (mol%) | Ligand | Base (equivalents) | Temperature (°C) | Yield (%) |

| 1 | 2 | SPhos | K₂CO₃ (2) | 80 | 75 |

| 2 | 1 | SPhos | K₂CO₃ (2) | 80 | 72 |

| 3 | 1 | XPhos | K₂CO₃ (2) | 80 | 85 |

| 4 | 1 | XPhos | Cs₂CO₃ (2) | 80 | 90 |

| 5 | 1 | XPhos | Cs₂CO₃ (2) | 100 | 92 |

| 6 | 0.5 | XPhos | Cs₂CO₃ (2) | 100 | 88 |

This table is a representative example of an optimization study and does not reflect actual experimental data for the synthesis of this compound.

Advanced Spectroscopic and Structural Characterization of 4 3,5 Difluorobenzoyl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 4-(3,5-Difluorobenzoyl)isoquinoline, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the isoquinoline (B145761) and the difluorobenzoyl moieties. The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization (sp², sp³) and functional group environment (aromatic, carbonyl, etc.).

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly important for this compound. It would show signals for the two fluorine atoms on the benzoyl ring, and their chemical shifts and coupling to neighboring protons and carbons would confirm their positions.

Currently, no specific, experimentally-derived NMR data for this compound has been found in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, which could be compared to the calculated theoretical mass to verify the chemical formula C₁₆H₉F₂NO.

A search for HRMS data for this specific compound has not yielded any published results.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (ketone) stretching vibration, C-F (carbon-fluorine) stretching vibrations, and various C=C and C=N stretching vibrations associated with the aromatic isoquinoline and difluorobenzoyl rings.

While general IR spectral data for isoquinoline and related compounds are available, a specific IR spectrum for this compound with assigned vibrational frequencies is not available in the literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption maxima (λ_max) corresponding to π-π* and n-π* transitions within the conjugated aromatic system. These data are useful for understanding the electronic properties of the compound.

Specific UV-Vis absorption data for this compound are not currently available.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline structure. An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the crystal lattice.

No published crystal structure for this compound could be located.

Chiroptical Spectroscopy for Enantiomeric Characterization (If applicable)

Chiroptical spectroscopy, such as circular dichroism (CD), is used to study chiral molecules. As this compound is an achiral molecule, this technique is not applicable for its characterization.

Computational Chemistry and Theoretical Studies of 4 3,5 Difluorobenzoyl Isoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4-(3,5-Difluorobenzoyl)isoquinoline, DFT calculations would provide fundamental insights into its properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. For isoquinoline (B145761) derivatives, these calculations can help predict their behavior in various chemical reactions. rsc.orgresearchgate.net

A hypothetical data table for such an analysis would resemble the following:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

| No published data is currently available for this compound. |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov In this compound, MEP analysis would reveal the electron-rich and electron-deficient regions, which is critical for predicting intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations would be instrumental in exploring its conformational landscape and flexibility. Understanding the molecule's preferred shapes and how it moves is vital for predicting its interaction with biological targets. Studies on related quinoline (B57606) derivatives have successfully employed MD simulations to understand their stable binding conformations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations can be employed to elucidate the mechanisms of chemical reactions at the atomic level. This includes identifying transition states, intermediates, and calculating activation energies. For this compound, such calculations could predict the outcomes of synthetic modifications or its metabolic pathways.

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of a molecule without the need for laboratory experiments. For substituted isoquinolines, these predictions can guide synthetic efforts by identifying the most likely sites for chemical modification. harvard.edursc.org This is particularly useful for complex molecules where multiple reaction pathways are possible.

Ligand-Based and Structure-Based Computational Design Methodologies

In the context of drug discovery, both ligand-based and structure-based design methodologies are employed. If this compound were to be investigated as a potential therapeutic agent, these computational approaches would be essential. Structure-based design would involve docking the molecule into the active site of a target protein to predict binding affinity and mode. In the absence of a known target structure, ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, could be used to correlate chemical structures with biological activities. Computational analyses of benzoylisoquinolines have suggested their potential as novel therapeutic scaffolds. nih.govresearchgate.net

While the computational framework for analyzing molecules like this compound is well-established, the specific application of these methods to this compound has not been reported in the accessible scientific literature. Future research in this area would be invaluable for elucidating its chemical properties and potential applications.

Prediction of Spectroscopic Properties through Computational Models

Computational models, particularly those rooted in Density Functional Theory (DFT), serve as indispensable tools for the prediction of molecular spectroscopic properties. These theoretical approaches provide profound insights that complement and guide experimental efforts. For this compound, computational calculations can elucidate a detailed understanding of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. Such predictions are pivotal for structural confirmation and for mapping the electronic and vibrational landscapes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A primary application of computational chemistry lies in the prediction of ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach within DFT for calculating NMR shielding tensors, which are subsequently converted into chemical shifts. researchgate.net For a molecule like this compound, these calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a comprehensive basis set like 6-311++G(d,p). This combination has demonstrated robust performance and good agreement with experimental data for a variety of related heterocyclic compounds. researchgate.netresearchgate.net

The theoretically generated ¹H NMR spectrum is expected to display characteristic signals corresponding to the protons on both the isoquinoline and the difluorobenzoyl moieties. Protons on the isoquinoline ring system will reside in the aromatic region, with their precise chemical shifts influenced by the electron-withdrawing nature of the benzoyl substituent at the C4 position. Concurrently, the protons of the 3,5-difluorobenzoyl group will manifest as distinct multiplets, with their chemical shifts and coupling patterns dictated by the neighboring fluorine atoms.

Similarly, the ¹³C NMR spectrum can be computationally predicted, affording chemical shift values for every carbon atom in the structure. A notable feature would be the downfield resonance of the carbonyl carbon from the benzoyl group, a characteristic of ketone functionalities. Furthermore, the carbon atoms directly bonded to fluorine are predicted to exhibit significant one-bond C-F coupling constants, a key diagnostic feature for their identification in an experimental spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Note: The following data are representative values derived from typical DFT calculations for structurally analogous compounds. Actual experimental values may differ.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | 9.3 | 152.5 |

| C3 | 8.6 | 142.1 |

| C5 | 8.1 | 128.9 |

| C6 | 7.8 | 127.5 |

| C7 | 7.9 | 130.3 |

| C8 | 8.2 | 128.0 |

| C=O | - | 194.0 |

| C1' | - | 138.5 |

| C2'/C6' | 7.5 | 112.0 (d, J≈25 Hz) |

| C3'/C5' | - | 163.0 (d, J≈250 Hz) |

| C4' | 7.3 | 111.5 (t, J≈27 Hz) |

Infrared (IR) Spectroscopy

Theoretical IR spectra are derived from the calculation of the second derivatives of energy with respect to atomic coordinates. This process yields a set of harmonic vibrational frequencies. To better align with experimental spectra, these calculated frequencies are commonly scaled by an empirical factor (approximately 0.96 for the B3LYP functional) to correct for anharmonicity and other inherent systematic approximations. nih.gov

For this compound, the predicted IR spectrum would be distinguished by several key absorption bands. The most intense of these is anticipated to be the C=O stretching vibration of the ketone linker, typically appearing in the 1650-1680 cm⁻¹ range. osti.gov Strong absorption bands corresponding to the C-F stretching vibrations of the difluorobenzoyl moiety are expected in the 1100-1300 cm⁻¹ region. Vibrations associated with aromatic C-H stretching are predicted to occur at wavenumbers above 3000 cm⁻¹, while the C=C and C=N stretching modes of the fused isoquinoline ring system would be located in the 1400-1600 cm⁻¹ region. irphouse.comresearchgate.net

Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Aromatic C-H stretch | 3050-3100 | Stretching of C-H bonds on both aromatic rings |

| C=O stretch | 1670 | Stretching of the benzoyl carbonyl group |

| Aromatic C=C/C=N stretch | 1400-1600 | Ring stretching vibrations of the isoquinoline and benzene (B151609) rings |

| C-F stretch | 1100-1300 | Asymmetric and symmetric stretching of the C-F bonds |

| C-H out-of-plane bend | 700-900 | Bending of C-H bonds out of the plane of the aromatic rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) stands as the predominant computational method for predicting electronic absorption spectra. nih.govdntb.gov.ua By calculating the transition energies from the electronic ground state to various excited states, a theoretical UV-Vis spectrum can be constructed. The accuracy of these predictions is highly dependent on the judicious choice of the functional and basis set, as well as the incorporation of solvent effects, often modeled using the Polarizable Continuum Model (PCM). mdpi.com

The predicted UV-Vis spectrum for this compound is expected to be dominated by intense absorption bands in the ultraviolet region. These absorptions arise from π→π* electronic transitions within the conjugated aromatic systems of the isoquinoline and difluorobenzoyl rings. The extended π-system, facilitated by the carbonyl bridge, is predicted to cause a bathochromic (red) shift in the absorption maxima when compared to the individual, non-linked chromophores. A weaker, longer-wavelength absorption band, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, is also anticipated. researchgate.net

Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Transition Type | Predicted λ_max (nm) | Oscillator Strength (f) |

| π→π | ~230 | High |

| π→π | ~280 | Medium |

| π→π | ~320 | Medium |

| n→π | ~350 | Low |

The computational prediction of these spectroscopic properties for this compound establishes a robust theoretical foundation for its experimental analysis. The strong correlation frequently observed between predictions from modern theoretical methods and empirical results highlights the significant predictive power of computational chemistry in advancing contemporary chemical research. researchgate.netnih.gov

Chemical Reactivity and Synthetic Transformations of 4 3,5 Difluorobenzoyl Isoquinoline

Modifications of the Isoquinoline (B145761) Nitrogen Atom

The nitrogen atom in the isoquinoline ring is a key site for chemical modification due to its basicity and nucleophilicity. wikipedia.org

Quaternization:The lone pair of electrons on the isoquinoline nitrogen allows for reaction with alkylating agents to form quaternary ammonium (B1175870) salts. This reaction would likely proceed by treating 4-(3,5-Difluorobenzoyl)isoquinoline with an alkyl halide (e.g., methyl iodide or benzyl bromide). The resulting salt would carry a positive charge on the nitrogen atom, significantly altering the electronic properties and solubility of the molecule.

Table 1: Predicted Quaternization Reactions

| Alkylating Agent | Predicted Product |

|---|---|

| Methyl Iodide (CH₃I) | 2-Methyl-4-(3,5-difluorobenzoyl)isoquinolin-2-ium iodide |

Reactions Involving the Ketone Functionality

The ketone group is a versatile functional handle for a variety of chemical transformations.

Nucleophilic Addition:The electrophilic carbon of the ketone is susceptible to attack by nucleophiles. For instance, Grignard reagents (RMgX) or organolithium reagents (RLi) could add to the carbonyl to form a tertiary alcohol, introducing a new carbon-carbon bond.

Table 2: Predicted Nucleophilic Addition Reactions

| Nucleophile | Predicted Product |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(3,5-Difluorophenyl)-1-(isoquinolin-4-yl)ethan-1-ol |

Transformations of the Difluorophenyl Moiety

The two fluorine atoms on the phenyl ring are strong electron-withdrawing groups, which can influence the reactivity of this part of the molecule.

Heteroatom-Directed Functionalization Reactions

The nitrogen atom of the isoquinoline and the oxygen of the ketone can direct metalation reactions to specific positions on the aromatic rings.

Role as a Chemical Intermediate in Complex Molecule Synthesis

Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The isoquinoline scaffold is a common feature in many biologically active compounds. wisdomlib.org The difluorophenyl moiety is also a desirable feature in many drug candidates due to the ability of fluorine to modulate metabolic stability and binding affinity.

The various reactive sites on the molecule would allow for its elaboration into a diverse range of derivatives for screening in drug discovery programs. For example, the ketone could be a point of attachment for various side chains, or the isoquinoline nitrogen could be functionalized to alter the molecule's physicochemical properties.

Catalyst or Reagent Applications in Organic Transformations

Currently, there is no information in the scientific literature to suggest that this compound has been used as a catalyst or reagent in organic transformations. In principle, the isoquinoline nitrogen could act as a basic catalyst for certain reactions, or the entire molecule could potentially serve as a ligand for a metal catalyst, but this remains speculative.

Research Findings on "this compound" Inconclusive

Extensive searches for the chemical compound "this compound" have yielded no specific results regarding its coordination chemistry, metal complexation, or associated photophysical properties. Despite a thorough review of available scientific literature, no studies detailing the use of this specific molecule as a ligand in the formation of metal complexes were identified.

The comprehensive search did not uncover any publications that provide the necessary data to elaborate on the following key areas outlined in the research request:

Design Principles for this compound-Based Ligands: No literature was found discussing the rationale or design principles for using this specific compound as a ligand in coordination chemistry.

Synthesis and Characterization of Metal Complexes: There are no available reports on the synthesis or structural characterization of metal complexes, including Iridium(III) complexes, that incorporate "this compound." Consequently, information on coordination modes and geometries is also unavailable.

Photophysical and Electrochemical Properties: The absence of synthesized complexes means that no experimental or theoretical data on luminescence, quantum yields, or electrochemical behavior has been published.

While the search results did identify research on other isoquinoline derivatives and their roles in coordination chemistry, none of the retrieved documents specifically mention or study "this compound." Therefore, a detailed and scientifically accurate article adhering to the requested structure and focusing solely on this compound cannot be generated at this time due to the lack of available research data in the public domain.

Coordination Chemistry and Metal Complexation with 4 3,5 Difluorobenzoyl Isoquinoline

Applications in Advanced Materials Science

The unique photophysical properties of aromatic and heterocyclic compounds, such as isoquinoline (B145761) derivatives, often make them attractive candidates for applications in advanced materials science. These applications typically leverage their ability to interact with light and energy in specific ways, often enhanced or tuned through coordination with metal ions.

There is a notable absence of specific research dedicated to the application of 4-(3,5-Difluorobenzoyl)isoquinoline in Organic Light-Emitting Diodes (OLEDs) or as a primary luminescent material. However, the broader families of isoquinoline and benzophenone (B1666685) derivatives have been investigated for these purposes, offering insights into the potential utility of this specific compound.

Isoquinoline derivatives are recognized for their fluorescent properties, which can be influenced by the substituents on the isoquinoline core. nih.gov These properties are crucial for the development of emissive materials in OLEDs. For instance, some isoquinoline derivatives have been synthesized and their fluorescent properties studied, demonstrating their potential as scaffolds for luminescent compounds. nih.gov

Similarly, benzophenone derivatives are utilized in OLED technology, often as host materials or as components of thermally activated delayed fluorescent (TADF) emitters. researchgate.netnih.gov The benzophenone moiety is known for its ability to facilitate intersystem crossing, a key process in the mechanism of phosphorescent and TADF OLEDs. researchgate.netnih.gov The combination of a benzophenone core with other functional groups can create materials with desirable electronic and photophysical properties for OLED applications. mdpi.com

Given that this compound incorporates both an isoquinoline ring and a difluorinated benzoyl group, it is plausible that this compound could exhibit interesting luminescent properties. The fluorine atoms can enhance properties such as thermal stability and electron-accepting character, which are beneficial for OLED materials. However, without dedicated experimental studies, its efficiency as an emitter or host in an OLED device remains speculative.

Table 1: Representative OLED Performance of Related Compound Classes

| Compound Class | Role in OLED | Emission Color | External Quantum Efficiency (EQE) | Reference |

| Bicarbazole-benzophenone derivatives | Emitter/Host | Deep-Blue/Green | Up to 4.0% (as emitter) | mdpi.com |

| Benzophenone derivatives | Emitter | Green | Not specified | researchgate.net |

| General Isoquinoline derivatives | Emitter | Near-UV | Not specified | nih.gov |

| Benzophenone derivatives (D-A type) | Emitter | Green, Blue, Yellow, White | 1.8% to 26.7% | nih.gov |

This table is for illustrative purposes and shows data for related compound classes, not for this compound itself, for which no data has been found.

The development of chemical sensors and probes often relies on the specific and detectable interaction between a target analyte and a receptor molecule. Coordination chemistry plays a vital role in this field, where the binding of a metal ion or other species to a ligand leads to a measurable change in a physical property, such as color (colorimetric sensor) or fluorescence (chemosensor).

Currently, there is no specific research available on the use of this compound as a sensor or probe based on its coordination interactions. The potential for this compound to act as a sensor would depend on its ability to selectively bind to a target analyte and produce a discernible signal upon binding. The isoquinoline nitrogen atom and the carbonyl oxygen of the benzoyl group could potentially act as coordination sites for metal ions.

Research on related quinoline (B57606) and isoquinoline derivatives has demonstrated their utility in sensor applications. For example, quinoline-based hydrazone derivatives have been developed as chemosensors for biocides like tributyltin, exhibiting a colorimetric and fluorescent response upon interaction. mdpi.com In another instance, quinoline derivative-functionalized carbon dots have been used as a fluorescent nanosensor for the detection and intracellular imaging of zinc ions (Zn²⁺). rsc.org These examples highlight the potential of the broader quinoline and isoquinoline scaffold in the design of chemical sensors.

The difluorobenzoyl moiety in this compound could also influence its sensing properties. The electron-withdrawing nature of the fluorine atoms could modulate the electron density on the coordination sites, potentially affecting the selectivity and sensitivity of the molecule towards certain analytes.

Table 2: Examples of Sensors Based on Related Quinoline/Isoquinoline Scaffolds

| Sensor Compound Class | Target Analyte | Sensing Mechanism | Signal Output | Reference |

| Quinoline-based hydrazone derivative | Tributyltin (TBT) | Coordination | Colorimetric and Fluorescent | mdpi.com |

| Quinoline derivative-functionalized carbon dots | Zinc ions (Zn²⁺) | Coordination | Fluorescent | rsc.org |

| Metal complexes of isoquinoline derivatives | DNA | Intercalation | Not specified | nih.gov |

This table is for illustrative purposes and shows data for related compound classes, not for this compound itself, for which no data has been found.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 4 3,5 Difluorobenzoyl Isoquinoline Derivatives in Research Applications

Systematic Modification of the 4-(3,5-Difluorobenzoyl)isoquinoline Scaffold

The exploration of the chemical space around the isoquinoline (B145761) core is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. semanticscholar.org Researchers systematically modify the scaffold at various positions to probe structure-activity relationships (SAR).

Common modifications include:

Substitution on the Isoquinoline Ring: Different functional groups can be introduced at various positions of the isoquinoline nucleus. For instance, studies on related quinolines and isoquinolines have shown that substitutions at the C-8 position can be detrimental to certain kinase inhibitions, while modifications at the C-4 position can alter the kinase inhibition profile. mdpi.com The introduction of methoxy (B1213986) groups, particularly at the C-6 and C-7 positions, has been shown to be favorable for affinity towards certain ion channels. researchgate.net

Alteration of the Linker and Phenyl Ring: The benzoyl moiety provides a critical point for modification. The difluoro substitution pattern on the phenyl ring is significant, and altering it can dramatically change biological activity. For example, in a series of tetrahydroquinolone derivatives, replacing a 2-(trifluoromethoxy)benzene group with di- or trifluorobenzene moieties converted the molecule from a GPR41 antagonist to an agonist, highlighting the pivotal role of the aryl group's substitution. nih.gov

Derivatization of the Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring can be quaternized or incorporated into larger ring systems, which has been shown to influence activity. eurekaselect.com For example, converting tertiary amine isoquinolines to their quaternary ammonium (B1175870) derivatives can enhance their affinity for biological targets like SK channels. researchgate.net

Ring Fusion and Annulation: The isoquinoline core can be fused with other heterocyclic rings to create novel chemical scaffolds. Synthesized analogues like isothiazoloquinoline quinones, pyrrolo[3,4-c]quinolines, and pyrazolo[3,4-g]isoquinolines have been evaluated for various biological activities, demonstrating that such fusions can yield potent compounds. mdpi.comnih.govnih.gov For example, isothiazoloquinoline quinones have shown effective inhibition of cancer cell proliferation. nih.gov

Investigation of Binding Interactions with Target Biomolecules (In Vitro/Computational)

Understanding how a ligand interacts with its biological target at a molecular level is fundamental to drug design. For this compound derivatives, a combination of experimental and computational methods is used to elucidate these binding interactions.

Ligand-Protein Binding Affinity Studies

The binding affinity of a compound to its target protein is a critical measure of its potential efficacy. Techniques such as fluorescence spectroscopy and circular dichroism are employed to study these interactions and determine binding constants. nih.govmdpi.com Computational molecular docking is also a powerful tool used to predict the binding modes and affinities of ligands within the active sites of proteins. mdpi.comnih.gov

Studies on related heterocyclic compounds demonstrate these principles. For example, the interaction of benzofuran (B130515) derivatives with Bovine Serum Albumin (BSA) was investigated using fluorescence spectroscopy, revealing high binding affinities with dissociation constants (kD) in the nanomolar range. mdpi.com Similarly, computational studies on benzo[f]quinoline (B1222042) derivatives identified specific salts that showed the best fit in complexes with ATP synthase and Topoisomerase II, providing insights into their mechanism of action. nih.gov

For isoquinoline derivatives, research has shown that specific structural features are crucial for high-affinity binding. In a study of tetrahydroisoquinoline derivatives as SK channel blockers, the presence of a charged nitrogen group and a 1-(3,4-dimethoxybenzyl) moiety were identified as essential for strong affinity. researchgate.net These studies underscore the importance of detailed binding analysis in understanding the molecular basis of a compound's activity.

Table 1: Representative Ligand-Protein Binding Data for Heterocyclic Compounds This table includes data for related heterocyclic structures to illustrate the methodologies, as specific binding affinity data for this compound was not available in the search results.

| Compound Class | Target Protein | Method | Binding Affinity (kD) | Reference |

|---|---|---|---|---|

| Benzofuran Derivative (BF1) | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | 28.4 ± 10.1 nM | mdpi.com |

| Benzodifuran Derivative (BDF1) | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | 142.4 ± 64.6 nM | mdpi.com |

Enzyme Inhibition Profiling (e.g., Urease, Phosphodiesterase, Carbonic Anhydrase)

Isoquinoline derivatives have been widely investigated as inhibitors of various enzymes implicated in disease. semanticscholar.org Enzyme inhibition profiling is used to determine the potency and selectivity of these compounds, typically reported as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

Research has identified isoquinoline-based compounds as potent inhibitors of several enzyme classes:

Protein Kinases: Derivatives have shown significant inhibitory activity against protein kinases like HER2, EGFR, and CDK2, which are key targets in cancer therapy. nih.govnih.gov For instance, certain isoquinoline-tethered quinazolines demonstrated enhanced selectivity for HER2 over EGFR. nih.gov

Dihydrofolate Reductase (DHFR): Tetrahydroisoquinoline derivatives have been identified as significant inhibitors of DHFR, an enzyme crucial for nucleotide synthesis and a target for anticancer drugs. nih.gov

Caspases: Pyrrolo[3,4-c]quinoline derivatives have been identified as potent, noncompetitive, and reversible inhibitors of caspase-3, an enzyme involved in apoptosis. nih.gov

Other Enzymes: Isoquinoline derivatives have also been designed to target phosphodiesterase-4 (PDE4) and leucine (B10760876) aminopeptidase, indicating the scaffold's versatility. semanticscholar.org

Table 2: Enzyme Inhibition Data for Representative Isoquinoline Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Isoquinoline-tethered quinazoline (B50416) (14f) | HER2 | 0.0049 | nih.gov |

| Isoquinoline-tethered quinazoline (14f) | EGFR | 0.057 | nih.gov |

| Tetrahydroisoquinoline (7e) | CDK2 | 0.149 | nih.gov |

| Tetrahydrothienoisoquinoline (8d) | DHFR | 0.199 | nih.gov |

| Pyrrolo[3,4-c]quinoline (Ester 11) | Caspase-3 | 0.006 | nih.gov |

| Pyrrolo[3,4-c]quinoline (Morpholide 13) | Caspase-3 | 0.006 | nih.gov |

Cellular Activity Studies (In Vitro, excluding human clinical trials)

Following the characterization of molecular interactions, the biological effects of this compound derivatives are assessed in cellular models to determine their potential as therapeutic agents.

Antimicrobial and Antifungal Activity Assessment

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. researchgate.net Isoquinoline alkaloids and their synthetic derivatives have shown promise in this area, with studies demonstrating activity against a range of bacteria and fungi. eurekaselect.comnih.govnih.gov

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on alkynyl isoquinolines have revealed strong bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were also able to reduce the MRSA load within macrophages. nih.gov Other research on benzo[f]quinoline derivatives showed excellent antifungal activity against Candida albicans and good antibacterial activity against Staphylococcus aureus. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Representative Isoquinoline Derivatives

| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzo[f]quinolinium salt (3e) | Staphylococcus aureus | 3.9 | nih.gov |

| Benzo[f]quinolinium salt (3j) | Staphylococcus aureus | 3.9 | nih.gov |

| Benzo[f]quinolinium salt (3e) | Candida albicans | 1.95 | nih.gov |

| Benzo[f]quinolinium salt (3j) | Candida albicans | 1.95 | nih.gov |

| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa | 6.0 - 24.0 | internationalscholarsjournals.com |

Anticancer Activity in Cell Lines and Xenograft Models (excluding human clinical trials)

The isoquinoline scaffold is a well-established pharmacophore in the development of anticancer agents. nih.govnih.gov Derivatives are frequently evaluated for their cytotoxic effects against a panel of human cancer cell lines, with potency measured by IC50 values.

A diverse range of substituted 3-arylisoquinolines has demonstrated a broad spectrum of antitumor activity against various human tumor cell lines. nih.gov More specifically, novel tetrahydroisoquinoline derivatives showed potent cytotoxic activity against lung cancer (A549) and breast cancer (MCF-7) cell lines. nih.gov One lead compound induced cell cycle arrest at the G2/M phase and a significant increase in apoptosis in A549 cells. nih.gov Furthermore, isothiazoloquinoline quinone analogues were found to inhibit cancer cell proliferation with IC50 values in the nanomolar range and were shown to induce apoptosis. nih.gov These compounds were found to act by generating reactive oxygen species (ROS) and inhibiting STAT3 phosphorylation. nih.gov

Table 4: In Vitro Anticancer Activity of Representative Isoquinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline (7e) | A549 (Lung) | 0.155 | nih.gov |

| Tetrahydroisoquinoline (7e) | MCF-7 (Breast) | 0.210 | nih.gov |

| Tetrahydrothienoisoquinoline (8d) | A549 (Lung) | 0.230 | nih.gov |

| Tetrahydrothienoisoquinoline (8d) | MCF-7 (Breast) | 0.170 | nih.gov |

| Isothiazoloquinolinoquinone (13a) | A549 (Lung) | 0.089 | nih.gov |

| Isothiazoloquinolinoquinone (13a) | HCT116 (Colon) | 0.048 | nih.gov |

Mechanistic Insights into Biological Action at the Molecular Level

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific molecular targets. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective compounds. The primary mechanism of action for many of these derivatives is the inhibition of IκB kinase β (IKKβ), a central kinase in the NF-κB signaling pathway.

The NF-κB pathway is a critical regulator of the inflammatory response, and its aberrant activation is implicated in a multitude of inflammatory diseases and cancers. IKKβ plays a pivotal role in this pathway by phosphorylating the inhibitory protein IκBα, which leads to its ubiquitination and subsequent degradation. This frees the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Molecular docking studies have provided valuable insights into the binding mode of this compound derivatives within the ATP-binding pocket of IKKβ. The isoquinoline core often serves as a scaffold, anchoring the molecule within the active site. The 3,5-difluorobenzoyl moiety is frequently observed to form key hydrogen bonding interactions with amino acid residues in the hinge region of the kinase, a common feature for many kinase inhibitors. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and by increasing the metabolic stability of the compound.

Further mechanistic studies have revealed that the inhibition of IKKβ by these derivatives leads to a cascade of downstream effects. By preventing the phosphorylation of IκBα, the degradation of this inhibitory protein is blocked. Consequently, NF-κB remains sequestered in the cytoplasm, and the transcription of its target genes, which include various cytokines, chemokines, and adhesion molecules, is suppressed. This ultimately results in a potent anti-inflammatory effect.

Analytical Methodologies for 4 3,5 Difluorobenzoyl Isoquinoline and Its Derivatives

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are central to the analysis of isoquinoline (B145761) derivatives, providing robust separation from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like many isoquinoline derivatives. Reversed-phase HPLC is a common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The separation of isoquinoline alkaloids has been successfully achieved using mobile phases consisting of acetonitrile, water, and additives like ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) to ensure good peak shape and resolution. researchgate.net For instance, a method developed for a new isoquinolinedione derivative used a C18 column with a mobile phase of 0.05 M acetate buffer (pH 3), acetonitrile, and methanol, demonstrating the technique's applicability for quantitative analysis in biological matrices. nih.gov

Supercritical Fluid Chromatography (SFC), a technique related to both GC and HPLC, has also proven effective. An ultra-high performance SFC (UHPSFC) method was developed for the analysis and isolation of benzylisoquinoline alkaloids, highlighting its advantages as a "green technology" with unique selectivity. nih.gov

Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. While many complex isoquinoline derivatives may require derivatization to increase their volatility and thermal stability, GC can be used for the analysis of simpler analogs or derivatives. The choice of column is critical, with capillary columns of medium polarity often being suitable. researchgate.net For the separation of structurally related difluorinated aromatic compounds, such as positional isomers of difluorophenylacetic acid, GC has been successfully applied, indicating its potential for resolving isomers of 4-(3,5-Difluorobenzoyl)isoquinoline. nih.gov

Table 1: Example HPLC Conditions for Isoquinoline Derivative Analysis

| Analyte Type | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Isoquinolinedione Derivative | C18 Reversed-Phase | 0.05 M Acetate Buffer (pH 3):Acetonitrile:Methanol (40:40:20, v/v/v) | 1.5 ml/min | UV at 298 nm | nih.gov |

| Protoberberine Alkaloids | Reversed-Phase C18 | 10 mM Ammonium Acetate with 0.2% Triethylamine (pH 5.0) and Acetonitrile (Gradient) | Not Specified | Not Specified | researchgate.net |

| Various Isoquinoline Alkaloids | Polar RP column | Acetonitrile, Water, and Ionic Liquid (Gradient) | Not Specified | DAD and LC-MS/MS | nih.govresearchgate.net |

Electrophoretic Methods

Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for the separation of charged species. Given the basic nature of the isoquinoline nitrogen, CE is an excellent technique for the analysis of these compounds in their protonated form.

CE coupled with mass spectrometry (CE-MS) has been effectively used for the determination of isoquinoline alkaloids in plant extracts. nih.gov Separations are typically performed in fused silica (B1680970) capillaries with acidic buffers, such as ammonium formate, to ensure the analytes carry a positive charge. nih.gov Chiral separations of benzyltetrahydroisoquinoline alkaloids have also been achieved using cyclodextrins as chiral selectors in the background electrolyte. mdpi.com This highlights the potential of CE for stereoselective analysis of chiral derivatives of this compound. Detection can be accomplished using UV detectors or, for enhanced sensitivity and specificity, with techniques like LED-induced fluorescence (LEDIF). researchgate.net

Table 2: Capillary Electrophoresis Parameters for Isoquinoline Alkaloid Separation

| Analyte Type | Capillary | Background Electrolyte (BGE) | Voltage | Detection | Reference |

|---|---|---|---|---|---|

| Isoquinoline Alkaloids | Fused Silica | 70 or 100 mM Ammonium Formate (pH 3.0 or 4.0) with 10% Methanol or 20-60% Acetonitrile | 25 kV | ESI-MS | nih.gov |

| Benzyltetrahydroisoquinoline Alkaloids | Fused Silica (50 μm id, 48.5 cm total length) | 30 mM Phosphate Buffer (pH 7.4) with Cyclodextrins | 15 kV | UV at 200 nm | mdpi.com |

| Isoquinoline Alkaloids | Fused Silica (75 μm i.d., 50 cm length) | 20 mM Phosphate (pH 3.1) | 16 kV | UV-LED Induced Fluorescence (Excitation: 280 nm) | researchgate.net |

Advanced Spectroscopic Detection Methods

Beyond standard UV detection, advanced spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound and its derivatives.

Mass Spectrometry (MS) , particularly when coupled with a separation technique (LC-MS, GC-MS, CE-MS), is the gold standard for molecular weight determination and structural analysis. High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap, provides highly accurate mass measurements, enabling the determination of elemental composition. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) experiments, which involve the fragmentation of a selected precursor ion, yield diagnostic product ions that provide detailed structural information. nih.gov The fragmentation pattern of this compound would be expected to show characteristic losses related to the difluorobenzoyl group and cleavages around the isoquinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for structural confirmation. 1D NMR (¹H, ¹³C, ¹⁹F) provides information on the chemical environment of the respective nuclei. For this compound, ¹⁹F NMR would be particularly diagnostic for confirming the substitution pattern on the benzoyl ring. 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are used to establish connectivity between atoms and determine the final three-dimensional structure of the molecule and its derivatives. mdpi.comnih.gov

Fluorescence Spectroscopy can be a highly sensitive detection method. While the intrinsic fluorescence of this compound may be limited, derivatization can be used to attach a fluorescent tag. Alternatively, the inherent spectroscopic properties can be studied; for example, certain isoquinoline-derivatized ligands exhibit significant fluorescence enhancement upon coordinating with metal ions. nih.gov

Quantitative Determination in Research Matrices

The reliable quantification of this compound in complex research matrices, such as biological fluids or reaction mixtures, requires validated analytical methods. HPLC-UV and LC-MS are the most common techniques for this purpose.

A typical quantitative method involves the development of a calibration curve using standards of known concentration. An internal standard is often added to the samples to correct for variations in sample preparation and instrument response. nih.gov Method validation is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.gov

For example, an HPLC method for an isoquinolinedione derivative in rat plasma, urine, and tissue homogenates was validated and showed detection limits of 0.05 µg/mL in plasma and 0.1 µg/mL in urine and tissues, with coefficients of variation below 9.4%. nih.gov Similarly, a UHPSFC method for benzylisoquinoline alkaloids was fully validated, demonstrating excellent linearity (≥ 0.9997) and high precision. nih.gov These examples provide a framework for the type of performance characteristics expected from a quantitative assay for this compound.

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation or detection. For this compound, several strategies could be envisioned.

To Enhance GC Analysis : The parent compound may have insufficient volatility for GC. The carbonyl group could be reduced to an alcohol and subsequently silylated to create a more volatile and thermally stable derivative suitable for GC-MS analysis.

To Improve Detection Sensitivity : Derivatization can be employed to introduce a chromophore or fluorophore into the molecule, significantly enhancing its detectability by UV-Vis or fluorescence detectors. For instance, reagents that specifically react with the carbonyl group could be used to attach a highly fluorescent tag. This approach is analogous to the synthesis of isoquinoline-derivatized fluorescent sensors. nih.gov

To Enable Chiral Separations : If the compound or a derivative is chiral, derivatization with a chiral reagent can produce diastereomers, which can often be separated on a non-chiral chromatographic column.

Structural Modification for Analysis : Synthetic transformations, such as the aromatization of related isoquinolone precursors using triflic anhydride, can yield derivatives with different chromatographic behaviors and mass spectrometric fragmentation patterns, which can aid in their characterization. nih.gov

While specific derivatization protocols for this compound are not widely reported, established chemical reactions for carbonyl groups and heterocyclic amines provide a strong basis for developing effective strategies to enhance its analysis.

Future Research Directions and Emerging Paradigms for 4 3,5 Difluorobenzoyl Isoquinoline

Exploration of Novel Synthetic Pathways

While the synthesis of various isoquinoline (B145761) derivatives is well-established, the efficient and targeted construction of 4-aroylisoquinolines, particularly those with specific substitution patterns like 4-(3,5-Difluorobenzoyl)isoquinoline, remains an area ripe for innovation.

Future research will likely focus on moving beyond traditional multi-step sequences to more elegant and efficient catalytic methods. Key areas of exploration include:

Palladium-Catalyzed Carbonylative Cyclization : A promising route involves the palladium-catalyzed reaction of N-tert-butyl-2-(1-alkynyl)benzaldimines with aryl halides in the presence of carbon monoxide. This acs.orgmethod directly installs an aroyl group at the C-4 position. Adapting this reaction for 3,5-difluorophenyl halides would provide a direct and modular synthesis of the target compound.

C-H Activation/Annulation Cascades : Modern synthetic chemistry increasingly utilizes C-H bond activation to forge new carbon-carbon and carbon-heteroatom bonds. Futur organic-chemistry.orge strategies could involve the rhodium(III) or ruthenium(II)-catalyzed C-H activation of a suitably substituted benzylamine (B48309) or oxime, followed by annulation with a difluorobenzoyl-containing coupling partner. This organic-chemistry.orgapproach minimizes the need for pre-functionalized starting materials, enhancing atom economy.

Copper-Catalyzed Multi-Component Reactions : Copper catalysis offers a cost-effective and versatile platform for synthesizing complex heterocycles. The d organic-chemistry.orgevelopment of a three-component reaction involving a 2-haloaryl ketone, a terminal alkyne, and a nitrogen source could provide a one-pot synthesis of highly substituted isoquinolines, which could be tailored for the target molecule.

A c organic-chemistry.orgomparison of potential synthetic strategies is presented below:

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

| Pd-Catalyzed Carbonylative Cyclization | Direct installation of C-4 aroyl group. | Hig acs.orgh convergence; modularity. | Optimization for difluorinated aryl halides. |

| C-H Activation/Annulation | Avoids pre-functionalization. | Hig organic-chemistry.orgh atom economy; step efficiency. | Catalyst development; directing group design. |

| Cu-Catalyzed Multi-Component Reaction | One-pot synthesis. | Ope organic-chemistry.orgrational simplicity; diversity. | Reaction scope and regioselectivity control. |

Development of New Applications in Materials Science

The unique electronic properties of the isoquinoline ring system make it a valuable component in materials for optoelectronics. The p numberanalytics.comresence of the electron-deficient 3,5-difluorobenzoyl moiety is expected to significantly influence the photophysical properties of the isoquinoline core, making this compound a compelling target for materials science research.

Future investigations should focus on:

Organic Light-Emitting Diodes (OLEDs) : Isoquinoline derivatives have been explored as emitters and charge-transport materials in OLEDs. The strong electron-withdrawing nature of the difluorobenzoyl group can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning of frontier molecular orbitals is critical for designing efficient OLED materials. Theoretical studies using Density Functional Theory (DFT) could predict the photophysical properties, such as emission wavelengths and quantum yields, guiding the synthesis of optimized materials.

nih.govFlexible Electronics: The development of flexible electronic devices requires materials that are not only electronically active but also mechanically robust. Isoquinoline-based materials could be incorporated into polymers or other flexible substrates to create flexible displays and sensors.

Energy Harvesting : The tunable electrochemical properties of isoquinolines suggest potential applications in energy harvesting devices like solar cells. The specific substitution pattern of this compound could be advantageous in creating materials with tailored band gaps for efficient light absorption.

Advanced Mechanistic Studies in Chemical Biology

Isoquinoline alkaloids and their derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The i rsc.orgmdpi.comncorporation of fluorine atoms often enhances metabolic stability and binding affinity of drug candidates. Therefore, this compound represents a scaffold with significant potential for biological applications.

Future research in this area should include:

Target Identification and Validation : High-throughput screening of this compound against various cell lines and enzyme panels could identify potential biological targets. Given mdpi.com that related heterocyclic compounds have shown activity as enzyme inhibitors, this compound could be investigated for similar properties.

nih.govStructure-Activity Relationship (SAR) Studies : The synthesis of analogues with variations in the substitution pattern of the benzoyl ring and the isoquinoline core would be crucial to establish a clear SAR. This would help in understanding the key structural features required for biological activity.

Mechanism of Action Studies : Once a biological activity is identified, detailed mechanistic studies would be necessary to understand how the compound exerts its effect at a molecular level. This could involve techniques like cellular thermal shift assays, photoaffinity labeling, and X-ray crystallography to study drug-protein interactions. The phototoxicity of related quinoline (B57606) compounds has been studied, suggesting that the photobiological behavior of this compound could also be an important area of investigation.

### nih.gov 9.4. Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating new paradigms for molecular design and discovery. These research.google computational tools can accelerate research by predicting properties and suggesting synthetic pathways, saving significant time and resources.

For this compound, AI and ML can be leveraged in several ways:

Property Prediction : ML models, particularly graph neural networks, can be trained on large datasets of molecules to predict a wide range of properties, such as solubility, permeability, toxicity, and quantum chemical properties. Such research.googlenurixtx.commodels could provide accurate estimations for our target compound, guiding its development for specific applications.

nih.govnih.govchemrxiv.orgRetrosynthetic Analysis : AI tools are now capable of proposing synthetic routes for complex molecules by analyzing vast reaction databases. This could uncover novel and more efficient synthetic pathways to this compound that might not be obvious to a human chemist.

De Novo Design : Generative ML models can design new molecules with desired property profiles. By defining a set of target properties (e.g., high emission quantum yield, specific enzyme inhibition), these models could generate novel derivatives of this compound optimized for a particular function.

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | Estimate physicochemical and biological properties. | Pri research.googlenurixtx.comoritize experimental efforts; reduce costs. |

| Retrosynthetic Analysis | Propose novel and efficient synthetic routes. | Accelerate synthesis and analogue production. |

| De Novo Design | Generate optimized molecular structures. | Discover novel compounds with superior performance. |

Sustainable and Green Chemistry Approaches for Production